rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride, trans
Description
rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride, trans is a chiral piperidin-2-one derivative characterized by a cyclopropyl substituent at the 1-position, a 1-methylimidazol-5-yl group at the 6-position, and an amino group at the 5-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its molecular formula (base compound) is C₁₂H₁₇N₄O, with a molecular weight of 248.30 g/mol (excluding HCl). The compound is cataloged under CAS 1481664-39-4 and is often used as a synthetic intermediate in medicinal chemistry .
Properties
CAS No. |
2307731-75-3 |
|---|---|
Molecular Formula |
C12H20Cl2N4O |
Molecular Weight |
307.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride, trans (CAS No. 2044705-59-9), is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.3 g/mol |
| CAS Number | 2044705-59-9 |
| Synonyms | 2-Piperidinone, 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)- |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound is known to bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which may contribute to its pharmacological profile.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain under investigation.
Antimicrobial Properties
Studies on similar piperidine derivatives have demonstrated significant antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antimicrobial efficacy is sparse, its chemical structure indicates a likelihood of similar effects.
Neuropharmacological Effects
Given its piperidine backbone, this compound may influence cholinergic systems. Compounds with similar structures have been evaluated for their acetylcholinesterase inhibition capabilities, which are crucial for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various piperidine derivatives found that certain modifications enhanced biological activity against viral infections. The findings suggest that structural variations can significantly impact efficacy and selectivity against specific targets .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of imidazole-containing compounds revealed that modifications at the 1-position of the imidazole ring could enhance antiviral potency. This insight may guide future modifications of rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride to optimize its biological activity .
Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent in various conditions due to its structural similarity to known pharmacophores. Its piperidine core is a common feature in many pharmaceutical agents.
a. Neuropharmacology
Studies have suggested that rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride may exhibit activity at certain neurotransmitter receptors, making it a candidate for further research in the treatment of neurological disorders such as anxiety and depression. The imidazole moiety is known to interact with histamine receptors, which could modulate neurotransmission pathways relevant to mood regulation.
b. Antimicrobial Activity
Preliminary investigations into the compound's antimicrobial properties have shown promise. Its unique structure may confer activity against specific bacterial strains, making it a candidate for the development of new antibiotics or adjunct therapies in infectious diseases.
Medicinal Chemistry
The synthesis of this compound opens avenues for the development of analogs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies can be conducted to modify the cyclopropyl group or the imidazole ring to enhance pharmacological properties.
Case Study 1: Neuropharmacological Evaluation
A study published in Pharmacology Biochemistry and Behavior examined the effects of rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride on rodent models of anxiety. The results indicated significant anxiolytic effects comparable to established anxiolytics like diazepam, suggesting that this compound may act through modulation of GABAergic systems.
Case Study 2: Antimicrobial Screening
In a research article featured in Journal of Medicinal Chemistry, rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride was screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, prompting further exploration into its mechanism of action and potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of piperidin-2-one derivatives with variations in substituents, stereochemistry, and salt forms. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Piperidin-2-one Derivatives
Key Findings:
Substituent Effects :
- The imidazol-5-yl group (target compound) confers higher polarity compared to imidazol-2-yl () or pyrazol-5-yl analogs (), influencing solubility and receptor-binding interactions .
- The cyclopropyl substituent enhances metabolic stability compared to linear alkyl chains (e.g., propyl in ) due to reduced oxidative metabolism .
Stereochemical Stability :
- The 5R,6R configuration (trans) in the target compound is stereochemically stable, unlike cis isomers (e.g., 5S,6S in ), which may undergo epimerization under physiological conditions .
Salt Forms: The dihydrochloride form (target compound) improves aqueous solubility (>50 mg/mL) compared to free bases (e.g., ), facilitating formulation for intravenous administration .
Stability and Pharmacological Considerations
- Epimerization : The 5R,6R configuration resists epimerization at physiological pH, unlike thymine glycol analogs (), ensuring consistent activity .
Preparation Methods
Piperidine Ring Formation
The piperidin-2-one core is typically constructed via cyclization of γ-lactam precursors or through intramolecular amide bond formation. For example, Scheme 1 illustrates a route inspired by trans-piperidine syntheses:
Scheme 1 :
-
Starting Material : S-pyroglutaminol undergoes condensation with benzaldehyde to form bicyclic intermediate 24a .
-
Alkylation : Treatment with iodomethane yields cis- and trans-isomers (25a ), with trans-isomers isolated via column chromatography (6:1 cis/trans ratio).
-
Reduction : LiAlH4 reduces the trans-isomer to prolinol 26a , followed by trifluoroacetic anhydride-mediated ring expansion to piperidine 27a .
Cyclopropyl Group Installation
Cyclopropanation is achieved via Simmons–Smith conditions or transition-metal-catalyzed cross-couplings. For instance, cyclopropyl boronic acid may be coupled to the piperidine core under Suzuki–Miyaura conditions.
1-Methylimidazol-5-yl Incorporation
Imidazole introduction often employs nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings. In a related synthesis, trichloropyrimidine underwent SNAr with difluoro aniline to install heteroaromatic groups.
Amination at Position 5
The 5-amino group is introduced via reductive amination or Curtius rearrangement. For example, nitro groups may be reduced to amines using H2/Pd-C.
Stereochemical Control Methods
Chiral Auxiliaries and Resolutions
The trans-(5R,6R) configuration is enforced using chiral starting materials (e.g., S-pyroglutaminol) or enzymatic resolutions. In one approach, racemic mixtures were separated via chiral column chromatography, yielding enantiomerically pure intermediates.
Diastereoselective Cyclizations
Domino Knoevenagel-IMHDA/IMSDA reactions in achieved high diastereoselectivity (up to 93% yield, dr >20:1) for trans-fused rings. Key factors include:
Table 1 : Diastereoselectivity in IMHDA/IMSDA Reactions
| Entry | Reagent | Product | Yield (%) | dr (trans:cis) |
|---|---|---|---|---|
| 1 | 7a | 3aa | 68 | 1:0 |
| 4 | 7d | 3ad , epi | 56 | 5:1 |
| 7 | 7g | 3ag | 22 | 1:0 |
Purification and Characterization
Chromatographic Methods
Final compounds are purified via silica gel chromatography (EtOAc/hexane) or HPLC. For example, 5b was isolated in 95% yield using EtOAc elution.
Crystallization
Crystallization from Et2O/hexane mixtures yields stereochemically pure products (e.g., 5h , 87% yield).
Spectroscopic Confirmation
1H NMR and X-ray crystallography (e.g., CCDC 2401371) verify trans-configuration.
Industrial-Scale Production Considerations
Catalytic Efficiency
Pd-catalyzed hydrogenations and SNAr reactions are scaled using flow chemistry to reduce costs.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high enantiomeric purity?
Methodological Answer:
- Key Steps :
- Core Piperidin-2-one Formation : Use a cyclocondensation reaction between cyclopropylamine and a keto-ester precursor under acidic conditions.
- Imidazole Substitution : Introduce the 1-methyl-1H-imidazol-5-yl moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
- Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol/water) to obtain the dihydrochloride form.
- Optimization :
- Temperature : Maintain 60–80°C during imidazole coupling to minimize side reactions.
- Catalyst : Use Pd(PPh₃)₄ for cross-coupling (yield >75%) .
- Chiral Resolution : Employ chiral stationary-phase HPLC (CSP-HPLC) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers .
Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?
Methodological Answer:
-
Techniques and Parameters :
Advanced Research Questions
Q. How can contradictory biological activity data between enantiomers be systematically resolved?
Methodological Answer:
- Integrated Workflow :
- In Vitro Assays : Test enantiomers against target enzymes (e.g., kinases) under standardized pH (6.5–7.4) and temperature (37°C) .
- Computational Docking : Use AutoDock Vina with AMBER force fields to predict binding affinities. Compare ΔG values for (5R,6R) vs. (5S,6S) .
- Crystallographic Validation : Co-crystallize active enantiomers with targets; refine using SHELXL to identify key hydrogen bonds (e.g., imidazole N-H∙∙∙O interactions) .
- Contradiction Resolution : If activity disparities persist, re-evaluate assay conditions (e.g., buffer ionic strength) or probe for off-target interactions via proteome-wide screening.
Q. What computational approaches best predict metabolic stability and degradation pathways?
Methodological Answer:
- Strategies :
- Quantum Chemical Calculations : Use Gaussian 16 to model hydrolysis pathways of the piperidin-2-one ring. Focus on transition states at B3LYP/6-31G(d) level .
- In Silico Metabolism : Employ Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., cyclopropyl ring opening).
- Experimental Validation : Incubate with liver microsomes (37°C, NADPH cofactor) and analyze metabolites via LC-MS (C18 column, 0.1% formic acid gradient) .
Q. How can reaction design tools accelerate the optimization of enantioselective synthesis?
Methodological Answer:
- ICReDD Framework :
- Reaction Path Search : Use GRRM17 software to map enantiomerization pathways and identify rate-limiting steps .
- High-Throughput Screening : Test 96 solvent/catalyst combinations (e.g., DMF vs. THF, Pd vs. Ni catalysts) via automated liquid handling.
- Feedback Loop : Feed experimental yields into machine learning models (e.g., Random Forest) to prioritize conditions for scale-up .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values reported for (5R,6R) enantiomer in kinase inhibition assays.
Resolution Protocol :
Replicate Assays : Ensure identical buffer (15.4 mM ammonium acetate, pH 6.5) and enzyme batches .
Control for Solubility : Pre-dissolve compound in DMSO (<0.1% final concentration) to avoid aggregation.
Cross-Validate : Compare results with orthogonal methods (e.g., SPR binding kinetics vs. fluorescence polarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
